molecular formula C17H14O3 B12810974 12H-Benzo(b)xanthen-12-one, 7,8,9,10-tetrahydro-11-hydroxy- CAS No. 83344-78-9

12H-Benzo(b)xanthen-12-one, 7,8,9,10-tetrahydro-11-hydroxy-

Cat. No.: B12810974
CAS No.: 83344-78-9
M. Wt: 266.29 g/mol
InChI Key: KOPHPPXQHXENLP-UHFFFAOYSA-N
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Description

12H-Benzo(b)xanthen-12-one, 7,8,9,10-tetrahydro-11-hydroxy- is a complex organic compound that belongs to the xanthene family This compound is characterized by its unique structure, which includes a xanthene core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12H-Benzo(b)xanthen-12-one, 7,8,9,10-tetrahydro-11-hydroxy- typically involves a multifaceted gold (I)-catalyzed aromaticity-driven double 6-endo cascade cyclization strategy. This method utilizes 1,3-diphenylprop-2-yn-1-one substrates and involves a series of reactions including Michael addition, cyclization, and aromatization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, catalysts, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

12H-Benzo(b)xanthen-12-one, 7,8,9,10-tetrahydro-11-hydroxy- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include gold (I) catalysts for cyclization, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

12H-Benzo(b)xanthen-12-one, 7,8,9,10-tetrahydro-11-hydroxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as dyes and pigments.

Mechanism of Action

The mechanism by which 12H-Benzo(b)xanthen-12-one, 7,8,9,10-tetrahydro-11-hydroxy- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which in turn can result in various biological effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors in the body.

Comparison with Similar Compounds

Similar Compounds

    12H-Benzo[a]xanthen-12-one: Another member of the xanthene family with similar structural features.

    Benzo[a]acridin-12(7H)-one: A compound with a similar core structure but different functional groups.

Uniqueness

12H-Benzo(b)xanthen-12-one, 7,8,9,10-tetrahydro-11-hydroxy- is unique due to its specific functional groups and the resulting chemical properties

Properties

CAS No.

83344-78-9

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

11-hydroxy-7,8,9,10-tetrahydrobenzo[b]xanthen-12-one

InChI

InChI=1S/C17H14O3/c18-16-11-6-2-1-5-10(11)9-14-15(16)17(19)12-7-3-4-8-13(12)20-14/h3-4,7-9,18H,1-2,5-6H2

InChI Key

KOPHPPXQHXENLP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C3=C(C=C2C1)OC4=CC=CC=C4C3=O)O

Origin of Product

United States

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